molecular formula C30H34O11 B15239738 HeteroclitalignanC

HeteroclitalignanC

Cat. No.: B15239738
M. Wt: 570.6 g/mol
InChI Key: KEOVUHLWGGQWOT-CPCHWGSMSA-N
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Description

Heteroclitalignan C is a naturally occurring compound isolated from the stems of Kadsura heteroclita, a plant known for its medicinal properties. This compound belongs to the class of lignans, which are a group of phenolic compounds found in plants. Lignans are known for their diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heteroclitalignan C involves several steps, starting from simple phenolic compounds. The synthetic route typically includes the dimerization of these phenolic compounds to form the dibenzocyclooctadiene structure characteristic of lignans. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Heteroclitalignan C is less common due to its natural abundance in Kadsura heteroclita. extraction methods from the plant material involve solvent extraction followed by purification techniques such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Heteroclitalignan C undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Heteroclitalignan C has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Heteroclitalignan C involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Heteroclitalignan C can be compared with other lignans such as:

Properties

Molecular Formula

C30H34O11

Molecular Weight

570.6 g/mol

IUPAC Name

[(1S,12R,13S,14S,15S)-14-hydroxy-19,20-dimethoxy-13,14-dimethyl-18-oxo-12-propanoyloxy-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-15-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C30H34O11/c1-8-14(3)28(33)41-26-17-11-18(31)23(35-6)27(36-7)30(17)12-37-25-21(30)16(10-19-24(25)39-13-38-19)22(40-20(32)9-2)15(4)29(26,5)34/h8,10-11,15,22,26,34H,9,12-13H2,1-7H3/b14-8+/t15-,22+,26-,29-,30-/m0/s1

InChI Key

KEOVUHLWGGQWOT-CPCHWGSMSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=O)C(=C([C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)/C(=C/C)/C)(C)O)C

Canonical SMILES

CCC(=O)OC1C(C(C(C2=CC(=O)C(=C(C23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)C(=CC)C)(C)O)C

Origin of Product

United States

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